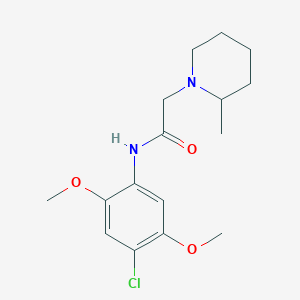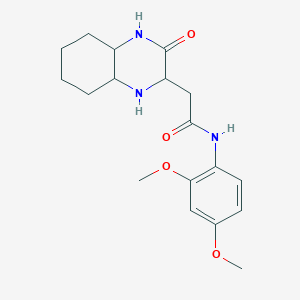![molecular formula C19H19N3O4S B4764475 N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4764475.png)
N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide, also known as Compound 1, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.
Mécanisme D'action
N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1 inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene expression and can lead to the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. These effects are thought to be mediated through the inhibition of HDACs and the subsequent regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1 in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes. However, one of the limitations of using N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1 is its relatively low potency compared to other HDAC inhibitors.
Orientations Futures
There are several future directions for the study of N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1, including the development of more potent analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1 in combination with other drugs or therapies may also be explored in order to enhance its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide 1 has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18(17-8-5-11-27-17)20-16(19(24)21-9-2-1-3-10-21)13-14-6-4-7-15(12-14)22(25)26/h4-8,11-13H,1-3,9-10H2,(H,20,23)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFUAHZSESDYKW-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-{4-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4764401.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4764417.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4764423.png)
![3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile](/img/structure/B4764426.png)
![5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4764440.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4764455.png)
![7-(2-furyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4764457.png)
![4-[2-(2-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4764463.png)
![6-cyclopropyl-4-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4764474.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4764496.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)